molecular formula C8H7NO4D2 B602528 4-Pyridoxic Acid-D2 CAS No. 82896-39-7

4-Pyridoxic Acid-D2

Cat. No.: B602528
CAS No.: 82896-39-7
M. Wt: 185.18
InChI Key:
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Description

4-Pyridoxic Acid-D2 is a deuterated form of 4-Pyridoxic Acid, which is a catabolite of vitamin B6. This compound is often used as a stable isotope tracer in metabolic studies to understand the kinetics and metabolism of pyridoxine and its derivatives in biological systems.

Scientific Research Applications

4-Pyridoxic Acid-D2 has several scientific research applications, including:

    Metabolic Studies: Used as a tracer to study the metabolism of vitamin B6 and its derivatives in humans and animals.

    Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs that interact with vitamin B6 pathways.

    Biomarker Development: Serves as a biomarker for renal function and organic anion transporter activity.

    Clinical Research: Used in clinical studies to monitor vitamin B6 levels and related metabolic disorders.

Mechanism of Action

Pyridoxine is a water-soluble vitamin that is involved in the metabolism of amino acids, carbohydrates, and fats . It is necessary for haeme formation and GABA synthesis in the CNS .

Safety and Hazards

4-Pyridoxic Acid-D2 may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Pyridoxic Acid-D2 can be used to study the bioavailability and metabolism of pyridoxine in crops and animals. It has also been identified as a sensitive plasma endogenous biomarker of renal organic anion transporters . High 4-Pyridoxic acid/pyridoxine ratio is independently associated with global cardiovascular risk .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-D2 typically involves the deuteration of 4-Pyridoxic Acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents in the synthesis pathway .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium sources and stringent reaction conditions to ensure the incorporation of deuterium atoms into the pyridoxic acid molecule .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridoxic Acid-D2 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.

Major Products:

    Oxidation: 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid.

    Reduction: Various reduced forms of pyridoxic acid.

    Substitution: Substituted pyridoxic acid derivatives.

Comparison with Similar Compounds

    Pyridoxine: The parent compound of 4-Pyridoxic Acid.

    Pyridoxal: Another form of vitamin B6.

    Pyridoxamine: A derivative of vitamin B6.

    Pyridoxal 5’-phosphate: The active form of vitamin B6.

Uniqueness: 4-Pyridoxic Acid-D2 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The incorporation of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-deuterated compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Pyridoxic Acid-D2 can be achieved through the deuteration of 4-Pyridoxic Acid. This can be accomplished by using deuterium oxide (D2O) as the solvent in the reaction. The reaction can be carried out using a catalyst such as palladium on carbon (Pd/C) and a reducing agent such as sodium borohydride (NaBH4).", "Starting Materials": [ "4-Pyridoxic Acid", "Deuterium oxide (D2O)", "Palladium on carbon (Pd/C)", "Sodium borohydride (NaBH4)" ], "Reaction": [ "Step 1: Dissolve 4-Pyridoxic Acid in deuterium oxide (D2O)", "Step 2: Add palladium on carbon (Pd/C) catalyst to the solution", "Step 3: Heat the solution to 50-60°C and stir for several hours", "Step 4: Add sodium borohydride (NaBH4) to the solution to reduce the deuterium oxide (D2O) to deuterium gas (D2)", "Step 5: Continue stirring the solution until the reaction is complete", "Step 6: Filter the solution to remove the catalyst and any impurities", "Step 7: Purify the product using standard techniques such as column chromatography or recrystallization" ] }

CAS No.

82896-39-7

Molecular Formula

C8H7NO4D2

Molecular Weight

185.18

Purity

95% by HPLC; 98% atom D

quantity

Milligrams-Grams

Related CAS

82-82-6 (unlabelled)

tag

Pyridoxine

Origin of Product

United States

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